molecular formula C13H15F3N6O2 B2792454 6-oxo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 2034539-08-5

6-oxo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B2792454
CAS No.: 2034539-08-5
M. Wt: 344.298
InChI Key: UCKDFIWJCHXKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-oxo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This compound functions by targeting the ATP-binding pocket of IRAK4, a key signaling kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways, which are central to innate immune responses and inflammation. As detailed in a patent from Biopharm Chem, this specific chemotype demonstrates high potency in biochemical assays. Its primary research value lies in the investigation of inflammatory diseases, autoimmune disorders, and oncology, particularly in the context of MYD88-mutant cancers like activated B-cell subtype diffuse large B-cell lymphoma (ABC-DLBCL), where chronic IRAK4 signaling drives cell survival. By potently inhibiting IRAK4, this compound allows researchers to dissect the role of this kinase in disease pathogenesis and evaluate its potential as a therapeutic target. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-oxo-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4,5-dihydro-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N6O2/c14-13(15,16)7-1-3-9-19-20-10(22(9)6-7)5-17-12(24)8-2-4-11(23)21-18-8/h7H,1-6H2,(H,17,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKDFIWJCHXKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=NNC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 6-oxo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide (CAS Number: 2034539-08-5) is a complex organic molecule featuring multiple heterocycles that suggest potential biological activity. This article explores its structural characteristics and biological implications based on current research findings.

Structural Characteristics

The compound consists of:

  • Molecular Formula : C₁₃H₁₅F₃N₆O₂
  • Molecular Weight : 344.29 g/mol
  • Key Functional Groups :
    • Carboxamide group
    • Trifluoromethyl group
    • Heterocyclic structures including tetrahydropyridazine and triazolo-pyridine

These structural features are indicative of diverse reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing triazole and pyridazine moieties often exhibit significant biological activities including:

  • Anticancer properties
  • Antimicrobial effects
  • Inhibition of specific enzymes

Anticancer Activity

A study focusing on structure-activity relationships (SAR) involving triazole derivatives has shown that similar compounds can inhibit Polo-like kinase 1 (Plk1), which plays a crucial role in cell division and proliferation. The introduction of specific substituents can enhance potency against cancer cells .

CompoundIC₅₀ (μM)Mechanism of Action
Compound A4.4Plk1 PBD inhibition
Compound B2.0Induces mitotic arrest

This highlights the potential for 6-oxo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide to act as a lead compound in anticancer drug development.

Enzyme Inhibition

The compound's carboxamide group can participate in nucleophilic acyl substitution reactions. This property may allow it to act as a competitive inhibitor for enzymes involved in metabolic pathways relevant to cancer progression or other diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar triazole-containing compounds:

  • Triazoloquinazolinones : These derivatives were found to effectively inhibit Plk1 activity in vitro and demonstrated significant antiproliferative effects on cancer cell lines .
  • Methylation Effects : Research has shown that methylation at specific positions on the triazole ring can significantly enhance binding affinity to target proteins involved in cancer cell proliferation .

Scientific Research Applications

The compound 6-oxo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural features. This article explores its applications based on current research findings.

Structural Features

The compound is characterized by:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Tetrahydropyridazine Moiety : Contributes to the compound's biological activity.
  • Triazolo-Pyridine Component : Offers potential for diverse biological interactions.

Molecular Formula and Weight

  • Molecular Formula : C16_{16}H18_{18}F3_{3}N5_{5}O
  • Molecular Weight : Approximately 405.30 g/mol

Antidiabetic Agents

The compound has been studied for its potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor , which is crucial in the management of type 2 diabetes. DPP-4 inhibitors increase insulin secretion and decrease glucagon levels in the bloodstream, thus improving glycemic control. Research indicates that similar compounds have shown efficacy in lowering blood glucose levels and improving insulin sensitivity .

Antihypertensive Properties

In addition to its role in diabetes management, this compound may also possess antihypertensive properties . DPP-4 inhibitors are known to have cardiovascular benefits, which include reducing blood pressure and improving endothelial function . The integration of the tetrahydropyridazine structure may enhance these effects.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound could exhibit anticancer properties . The unique heterocyclic structure may interact with various biological targets involved in cancer progression. Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Neuroprotective Effects

Research indicates that the compound might have potential neuroprotective effects , particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of trifluoromethylated compounds to cross the blood-brain barrier enhances their therapeutic potential in treating neurological disorders .

Case Study 1: DPP-4 Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited DPP-4 activity, leading to improved glycemic control in diabetic models. The structure-activity relationship (SAR) indicated that modifications to the trifluoromethyl group significantly influenced potency .

Case Study 2: Anticancer Activity

In vitro studies showed that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 3: Neuroprotection

A recent investigation revealed that compounds with similar triazolo-pyridine structures provided neuroprotection against oxidative stress-induced neuronal damage, suggesting potential applications in treating neurodegenerative diseases .

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains three key reactive components:

Functional Group Reactivity Profile Supporting Evidence
Carboxamide (-CONH-)Participates in nucleophilic acyl substitution (e.g., hydrolysis, aminolysis) and hydrogen bonding.
Trifluoromethyl (-CF₃)Electron-withdrawing group stabilizes adjacent heterocycles; generally inert but enhances lipophilicity .
Triazolo-pyridine and pyridazineNitrogen-rich heterocycles prone to electrophilic substitution, cycloadditions, or coordination chemistry.

Nucleophilic Acyl Substitution at Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives. For example:

R-CONH-R’+H2OH+/OHR-COOH+H2N-R’\text{R-CONH-R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + \text{H}_2\text{N-R'}

  • Conditions :

    • Acidic: HCl (6M), reflux, 12–24 hours.

    • Basic: NaOH (2M), 60°C, 6–8 hours .

  • Byproducts : Ammonia or substituted amines, depending on the nucleophile.

Trifluoromethyl Group Stability

The -CF₃ group demonstrates exceptional stability under most reaction conditions:

Reaction Type Outcome Experimental Notes
Radical reactionsNo observed defluorination below 150°C .Confirmed via TGA/DSC analysis .
Electrophilic substitutionMinimal participation due to strong C-F bonds.Comparable to sitagliptin analogs .

Triazolo-Pyridine Ring

The triazolo[4,3-a]pyridine system exhibits dual reactivity:

  • Electrophilic substitution : Bromination occurs at C-5 under mild conditions (Br₂, CHCl₃, 0°C) .

  • Coordination chemistry : Binds transition metals (e.g., Pd, Pt) via N3, enabling catalytic applications .

Tetrahydropyridazine Ring

The 1,4,5,6-tetrahydropyridazine moiety undergoes:

  • Oxidation : Forms aromatic pyridazine derivatives with KMnO₄/H₂SO₄.

  • Ring-opening : Reacts with Grignard reagents at the keto group (6-oxo position).

Synthetic Pathway Considerations

Multi-step synthesis typically involves:

  • Triazolo-pyridine construction : Cyclocondensation of hydrazines with substituted pyridines .

  • Carboxamide coupling : EDC/HOBt-mediated amidation between tetrahydropyridazine and triazolo-pyridine intermediates.

Optimization Challenges :

  • Low yields (<30%) in triazolo-pyridine formation due to steric hindrance from -CF₃ .

  • Purification requires reverse-phase HPLC to isolate enantiopure forms .

Biological Interaction Studies

Molecular docking simulations predict interactions with:

  • P2X7 receptors : Hydrogen bonding via carboxamide and π-stacking with triazolo-pyridine.

  • DPP-IV enzyme : Competitive inhibition through triazole coordination to Zn²⁺ active sites .

Q & A

Q. What synthetic routes are employed for synthesizing 6-oxo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and functional group coupling. For analogous triazolopyridazine derivatives:

  • Cyclization Steps : Triazole rings are formed via condensation reactions using hydrazine derivatives and carbonyl precursors under reflux conditions (e.g., 5 days in ethanol at 80°C) .
  • Functionalization : The trifluoromethyl group is introduced via nucleophilic substitution or transition metal-catalyzed reactions (e.g., Pd-mediated coupling).
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization (e.g., THF) achieves ~77% purity, as seen in structurally similar compounds .

Q. Key Optimization Parameters :

ParameterExample ConditionsImpact on Yield/Purity
Reaction Time5 days (prolonged for cyclization)Higher purity but lower yield
Solvent SystemTHF vs. DMFTHF improves crystallinity
CatalystPd(PPh₃)₄ (5 mol%)Enhances coupling efficiency

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., C(7)H at δ 3.45 ppm, SCH₃ at δ 2.35 ppm) and carbon types (e.g., trifluoromethyl carbons at ~120 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed within 2 ppm error) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-F vibrations at ~1150 cm⁻¹) .

Q. Data Interpretation Example :

Spectral DataObserved SignalStructural Assignment
¹H NMR (δ, ppm)3.45 (m, 1H)C(7)H in triazolopyridazine
¹³C NMR (δ, ppm)120.2 (q, J = 270 Hz)CF₃ group

Q. How can computational tools predict physicochemical properties relevant to drug development?

Methodological Answer: Use SwissADME or ADMETlab 2.0 to estimate:

  • Lipophilicity (LogP) : Critical for membrane permeability (e.g., LogP <5 for oral bioavailability).
  • Solubility (LogS) : Aqueous solubility impacts formulation (e.g., -4.5 LogS suggests poor solubility, necessitating prodrug strategies) .
  • Drug-likeness : Compliance with Lipinski’s rules (e.g., molecular weight <500 Da, hydrogen bond donors <5).

Q. Example Computational Output :

PropertyPredicted ValueReference Compound (Celecoxib)
LogP3.23.5
LogS-4.8-4.2

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

  • Substituent Variation : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to modulate enzyme binding .
  • Core Modifications : Introduce heteroatoms (e.g., sulfur in thiadiazole analogs) to enhance target selectivity .
  • Biological Assays : Test analogs against enzyme panels (e.g., kinase inhibition assays) to identify key interactions.

Q. SAR Data Example :

Analog ModificationIC₅₀ (Target Enzyme)Selectivity Index
CF₃ → NO₂12 nM8.5
Core → Thiadiazole45 nM3.2

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Molecular Docking Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values. Discrepancies may arise from solvent effects or protein flexibility .
  • Kinetic Assays : Measure binding kinetics (e.g., SPR or ITC) to assess on/off rates, which may explain potency differences .
  • Crystallography : Resolve co-crystal structures to verify binding poses predicted computationally .

Q. Case Study :

MethodPredicted IC₅₀Observed IC₅₀Resolution Strategy
Docking (ΔG = -9.2 kcal/mol)10 nM150 nMAdjust for solvation entropy

Q. What experimental strategies identify biological targets for this compound?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Proteome Profiling : Use thermal shift assays (TSA) to detect protein stabilization upon binding .
  • RNAi Screening : Knock down candidate targets (e.g., kinases) and assess compound efficacy changes .

Q. Example Target Identification Workflow :

StepTechniqueOutcome
Target EnrichmentAffinity PurificationIdentified kinase X as a binder
ValidationTSAΔTm = +4.2°C for kinase X

Q. How can reaction mechanisms for key synthetic steps be elucidated?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to track intermediates in cyclization steps .
  • DFT Calculations : Model transition states (e.g., Gaussian 16) to predict regioselectivity in triazole formation .
  • Kinetic Studies : Monitor reaction progress via LC-MS to identify rate-determining steps (e.g., slow C-N coupling) .

Q. Mechanistic Insight :

Reaction StepRate-Determining FactorComputational Evidence (ΔG‡)
Triazole CyclizationNucleophilic AttackΔG‡ = 25.3 kcal/mol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.